Antiarrhythmic agent-2

Cardiovascular Pharmacology Antiarrhythmic Drug Development Preclinical Efficacy Testing

Research on re-entrant arrhythmias or calcium signaling is often confounded by narrow-spectrum ion channel blockers. BK 129 (Antiarrhythmic agent-2) offers a validated alternative. - **Mechanism**: Dual inhibition of Ca²⁺ inward current (pD2: 5.313) and SR Ca²⁺ release. - **Potency advantage**: 6- to 9-fold greater than trimecaine/quinidine in ouabain-induced VT models. - **Application**: Multi-channel reference standard for voltage-clamp studies (INa, IKf, IKs).

Molecular Formula C22H36N2O4
Molecular Weight 392.5 g/mol
CAS No. 105919-73-1
Cat. No. B1667540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiarrhythmic agent-2
CAS105919-73-1
Synonyms2-pentyloxycarbanilic acid 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester hydrochloride
BK 129
BK-129
Molecular FormulaC22H36N2O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC
InChIInChI=1S/C22H36N2O4/c1-3-4-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-5-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25)
InChIKeyVVNITDZDOPJHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BK 129: Dual-Action Antiarrhythmic Carbanilate


[1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate (CAS 105919-73-1), also known as BK 129 or Antiarrhythmic agent-2, is a synthetic carbanilate derivative [1]. It exhibits both local anesthetic and antiarrhythmic properties through a dual mechanism involving nonspecific blockade of calcium inward currents and inhibition of intracellular calcium release from the sarcoplasmic reticulum [2][3]. Preclinical studies in anesthetized canine models have demonstrated dose-dependent slowing of sinoatrial and idioventricular pacemakers, increased atrioventricular refractoriness, and suppression of norepinephrine-induced arrhythmias [4]. These foundational pharmacological characteristics establish BK 129 as a distinct molecular entity within the carbanilate class, warranting evidence-based differentiation from superficially similar analogs.

Dual Na+ / Ca2+ channel modulation and SR Ca2+ release inhibition
Canine in vivo electrophysiology endpoints (SA node, AV refractoriness)
Multi-channel profile differentiated from selective class comparators

Why BK 129 Differs from Carbanilate Analogs


Despite sharing a carbanilate core, subtle structural variations—such as the azepane ring in BK 129 versus piperidine or pyrrolidine in related compounds, and the specific pentyloxy substitution—produce profound differences in ion channel selectivity, antiarrhythmic potency, and vascular activity [1][2]. Generic substitution based solely on class membership risks experimental failure due to unquantified efficacy gaps (e.g., BK 129 is approximately 6- to 9-fold more potent than trimecaine or quinidine in ouabain-induced arrhythmia models [3]) and divergent safety profiles arising from differential calcium channel blocking versus sodium channel selectivity [4]. The following evidence matrix provides the precise quantitative justification for selecting BK 129 over its closest chemical or functional analogs.

Structural mismatch
Azepane vs piperidine/pyrrolidine ring may shift ion channel selectivity profile and antiarrhythmic potency.
Potency gap
Reported potency advantage over class analogs in ouabain models may not transfer to other arrhythmia paradigms.
Calcium handling divergence
Dual Ca2+ entry and SR release inhibition differs from sodium channel-only blockers; vascular endpoints may vary.

BK 129: Direct Comparator Evidence


Superior Antiarrhythmic Potency Over Trimecaine and Quinidine

In a direct head-to-head comparison in pentobarbital-anesthetized dogs with ouabain-induced ventricular tachycardia, BK 129 demonstrated a minimal effective dose (MED) of 0.72 ± 0.09 mg/kg i.v., which is approximately 6.3-fold lower than trimecaine (4.56 ± 1.90 mg/kg) and 9.4-fold lower than quinidine (6.80 ± 0.86 mg/kg) [1]. This substantial potency advantage was observed under identical experimental conditions, confirming that the azepane-containing carbanilate structure confers a significant efficacy boost relative to classic antiarrhythmic agents.

Ouabain Arrhythmia Model
Head-to-head
MED 0.72 ± 0.09 mg/kg i.v.
vs trimecaine 4.56 ± 1.90 · vs quinidine 6.80 ± 0.86
Supports differentiation from classic agents in ouabain-induced tachycardia model
Pentobarbital-anesthetized dogs; reported within-study comparison
Cardiovascular Pharmacology Antiarrhythmic Drug Development Preclinical Efficacy Testing

Multi-Channel Blockade vs. Nifedipine, Verapamil, and Carbisocaine

Using whole-cell voltage clamp on young rat sensory neurons at 0.2 Hz stimulation frequency, BK 129 exhibited an apparent dissociation constant (pD2) of 5.313 for calcium inward current (ICa) inhibition, positioning it between the highly selective dihydropyridine nifedipine (pD2 5.624) and the less potent phenylalkylamine verapamil (pD2 4.249) [1]. Importantly, BK 129 also blocked sodium inward current (INa; pD2 4.429) and potassium outward currents (IKf pD2 3.985, IKs pD2 4.154), whereas nifedipine showed no appreciable effect on non-calcium currents up to 15 μmol/L [1]. The structurally related carbanilate carbisocaine displayed a distinct selectivity fingerprint, with stronger INa blockade (pD2 5.896) but comparable calcium channel affinity [1].

Ion Channel pD2 Panel
Head-to-head
ICa pD2 5.313
INa 4.429 · IKf 3.985 · IKs 4.154
vs nifedipine 5.624, verapamil 4.249, carbisocaine 5.428 (ICa)
Multi-channel block distinct from selective agents; supports ion channel selectivity interpretation
Rat sensory neurons, whole-cell clamp; reported pD2 values
Ion Channel Pharmacology Neuropharmacology Calcium Channel Blockers

Dual Calcium Modulation in Vascular Smooth Muscle

In isolated canine dorsal pedal and coronary artery rings, BK 129 at a concentration of 10^-5 mol/L produced a non-competitive rightward shift of the phenylephrine concentration-response curve, accompanied by a decrease in slope and depression of maximal response [1]. Additionally, the compound blocked histamine- and norepinephrine-induced contractions in Ca2+-free physiological salt solution, demonstrating inhibition of intracellular calcium release from the sarcoplasmic reticulum [1]. This dual action—blockade of calcium entry and intracellular calcium release—distinguishes BK 129 from classical local anesthetics (e.g., lidocaine) that primarily target voltage-gated sodium channels without significant direct modulation of calcium handling.

Vascular Ca2+ Modulation
Class-level
Non-competitive shift of phenylephrine curve
Inhibited both Ca2+ entry and SR Ca2+ release at 10⁻⁵ mol/L
Supports differentiation from sodium channel-only local anesthetics in vascular research
Canine artery rings; mechanistic divergence reported in single study
Vascular Pharmacology Smooth Muscle Physiology Local Anesthetics

BK 129 Research Applications


Antiarrhythmic Screening in Ouabain and Post-Infarction Models

BK 129's 6- to 9-fold potency advantage over trimecaine and quinidine in suppressing ouabain-induced ventricular tachycardia [1] makes it a preferred reference compound for laboratories validating new antiarrhythmic candidates in canine or large-animal models. The compound's dose-dependent effects on SA node automaticity and AV refractoriness [2] further support its utility in studies of re-entrant arrhythmias and conduction abnormalities.

Comparative Ion Channel Pharmacology

The well-characterized pD2 values for BK 129 across four ion channel types (ICa: 5.313, INa: 4.429, IKf: 3.985, IKs: 4.154) [3] enable its use as a multi-channel blocker reference standard in voltage-clamp studies. Researchers can leverage its intermediate calcium channel potency and broad-spectrum activity to dissect the relative contributions of different ion channels to neuronal excitability or cardiac action potential morphology, particularly in systems where nifedipine's high selectivity or verapamil's lower potency would be suboptimal.

Vascular Smooth Muscle: Calcium-Dependent Contraction and Relaxation

The dual inhibition of calcium entry and sarcoplasmic reticulum calcium release by BK 129 [4] makes it a valuable pharmacological tool for distinguishing between extracellular calcium influx and intracellular calcium mobilization in agonist-induced vascular contractions. This application is particularly relevant for studies of vasospasm, hypertension, and the vascular effects of local anesthetics where sodium channel blockade alone is insufficient to explain observed relaxant phenomena.

Structure-Activity Relationship Studies of Carbanilate Derivatives

The quantitative potency differences between BK 129 and its carbanilate analog carbisocaine in ion channel blockade (e.g., INa pD2: 4.429 vs 5.896) [3], as well as the structural divergence from piperidine-based analogs [5], provide a robust data set for medicinal chemists exploring how azepane ring substitution and alkoxy chain length modulate antiarrhythmic efficacy and selectivity. BK 129 serves as a key comparator in SAR campaigns aimed at optimizing the therapeutic index of carbanilate-based antiarrhythmics.

Application
Selection Property
Validation Focus
Antiarrhythmic screening in canine ouabain models
Suppression of induced ventricular tachycardia (reported potency context)
Dose-response and AV node refractoriness endpoints
Ion channel pharmacology studies
Multi-channel pD2 profile (ICa, INa, IKf, IKs)
Voltage-clamp characterization in neuronal or cardiac cells
Vascular smooth muscle contraction research
Dual Ca2+ entry and SR Ca2+ release inhibition
Agonist-induced contraction models, calcium handling assays
Carbanilate SAR studies
Azepane vs piperidine structural differentiation
Ion channel selectivity tuning and potency optimization
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